Cas no 2231663-53-7 ((2R)-2-(tert-butoxycarbonylamino)-2-(3,3-difluorocyclobutyl)acetic acid)
(2R)-2-(tert-butoxycarbonylamino)-2-(3,3-difluorocyclobutyl)acetic acid Chemical and Physical Properties
Names and Identifiers
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- (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(3,3-difluorocyclobutyl)acetic acid
- (R)-2-((tert-Butoxycarbonyl)amino)-2-(3,3-difluorocyclobutyl)acetic acid
- (2R)-2-(tert-butoxycarbonylamino)-2-(3,3-difluorocyclobutyl)acetic acid
- PS-15892
- (2r)-2-(Tert-butoxycarbonylamino)-2-(3,3-difluorocyclobutyl)aceticacid
- CS-0309509
- 2231663-53-7
- AT26986
- (2R)-2-(3,3-difluorocyclobutyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
- MFCD31705706
- (2R)-2-(Boc-amino)-2-(3,3-difluorocyclobutyl)acetic acid
- (R)-[(tert-butoxycarbonyl)amino](3,3-difluorocyclobutyl)acetic acid
- (2R)-2-([(TERT-BUTOXY)CARBONYL]AMINO)-2-(3,3-DIFLUOROCYCLOBUTYL)ACETIC ACID
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- MDL: MFCD31705706
- Inchi: 1S/C11H17F2NO4/c1-10(2,3)18-9(17)14-7(8(15)16)6-4-11(12,13)5-6/h6-7H,4-5H2,1-3H3,(H,14,17)(H,15,16)/t7-/m1/s1
- InChI Key: BEYXDNVWKXTSEO-SSDOTTSWSA-N
- SMILES: C(O)(=O)[C@H](NC(OC(C)(C)C)=O)C1CC(F)(F)C1
Computed Properties
- Exact Mass: 265.11256435g/mol
- Monoisotopic Mass: 265.11256435g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 18
- Rotatable Bond Count: 5
- Complexity: 343
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 75.6Ų
(2R)-2-(tert-butoxycarbonylamino)-2-(3,3-difluorocyclobutyl)acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A614505-100mg |
(R)-2-((tert-Butoxycarbonyl)amino)-2-(3,3-difluorocyclobutyl)acetic acid |
2231663-53-7 | 97% | 100mg |
$267.0 | 2024-04-21 | |
| Ambeed | A614505-250mg |
(R)-2-((tert-Butoxycarbonyl)amino)-2-(3,3-difluorocyclobutyl)acetic acid |
2231663-53-7 | 97% | 250mg |
$426.0 | 2024-04-21 | |
| Ambeed | A614505-1g |
(R)-2-((tert-Butoxycarbonyl)amino)-2-(3,3-difluorocyclobutyl)acetic acid |
2231663-53-7 | 97% | 1g |
$1064.0 | 2024-04-21 | |
| Ambeed | A614505-5g |
(R)-2-((tert-Butoxycarbonyl)amino)-2-(3,3-difluorocyclobutyl)acetic acid |
2231663-53-7 | 97% | 5g |
$3192.0 | 2024-04-21 | |
| Ambeed | A614505-10g |
(R)-2-((tert-Butoxycarbonyl)amino)-2-(3,3-difluorocyclobutyl)acetic acid |
2231663-53-7 | 97% | 10g |
$3486.0 | 2024-08-03 | |
| abcr | AB563127-100mg |
(2R)-2-(tert-Butoxycarbonylamino)-2-(3,3-difluorocyclobutyl)acetic acid, min. 98%, ee >95%; . |
2231663-53-7 | 100mg |
€339.20 | 2024-04-18 | ||
| abcr | AB563127-250mg |
(2R)-2-(tert-Butoxycarbonylamino)-2-(3,3-difluorocyclobutyl)acetic acid, min. 98%, ee >95%; . |
2231663-53-7 | 250mg |
€509.20 | 2024-04-18 | ||
| abcr | AB563127-1g |
(2R)-2-(tert-Butoxycarbonylamino)-2-(3,3-difluorocyclobutyl)acetic acid, min. 98%, ee >95%; . |
2231663-53-7 | 1g |
€1189.00 | 2024-04-18 | ||
| eNovation Chemicals LLC | Y1096360-100mg |
(2R)-2-(tert-butoxycarbonylamino)-2-(3,3-difluorocyclobutyl)acetic acid |
2231663-53-7 | 97% | 100mg |
$240 | 2025-02-24 | |
| eNovation Chemicals LLC | Y1096360-250mg |
(2R)-2-(tert-butoxycarbonylamino)-2-(3,3-difluorocyclobutyl)acetic acid |
2231663-53-7 | 97% | 250mg |
$370 | 2025-02-24 |
(2R)-2-(tert-butoxycarbonylamino)-2-(3,3-difluorocyclobutyl)acetic acid Suppliers
(2R)-2-(tert-butoxycarbonylamino)-2-(3,3-difluorocyclobutyl)acetic acid Related Literature
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
Additional information on (2R)-2-(tert-butoxycarbonylamino)-2-(3,3-difluorocyclobutyl)acetic acid
Compound (2R)-2-(tert-butoxycarbonylamino)-2-(3,3-difluorocyclobutyl)acetic Acid: A Comprehensive Overview
The compound (2R)-2-(tert-butoxycarbonylamino)-2-(3,3-difluorocyclobutyl)acetic acid (CAS No. 2231663-53-7) is a highly specialized organic molecule with significant potential in the fields of pharmaceuticals and biotechnology. This compound is characterized by its unique stereochemistry and functional groups, which make it a valuable tool in drug discovery and development. The molecule's structure includes a chiral center at the 2-position of the acetic acid backbone, with a tert-butoxycarbonylamino group and a 3,3-difluorocyclobutyl group attached. These features contribute to its distinct chemical properties and biological activity.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound, leveraging advanced methodologies such as asymmetric catalysis and stereocontrolled reactions. The tert-butoxycarbonyl (Boc) group is a well-known protecting group in peptide synthesis, and its presence in this molecule highlights its potential role in peptide-based drug design. The cyclobutane ring, substituted with two fluorine atoms at the 3-position, introduces rigidity and electronic effects that can modulate the molecule's interactions with biological targets.
Research into (2R)-2-(tert-butoxycarbonylamino)-2-(3,3-difluorocyclobutyl)acetic acid has revealed its promising applications in medicinal chemistry. For instance, studies have demonstrated its ability to act as a substrate for enzymes involved in peptide bond formation, making it a valuable component in the synthesis of bioactive peptides. Additionally, the compound's fluorinated cyclobutane moiety has shown potential as a scaffold for designing small-molecule inhibitors of protein-protein interactions (PPIs), a challenging yet critical area in drug development.
Recent breakthroughs in computational chemistry have further enhanced our understanding of this compound's properties. Advanced molecular modeling techniques have been employed to predict its binding affinity to various biological targets, providing insights into its potential therapeutic applications. For example, simulations suggest that the compound could serve as a lead molecule for developing inhibitors of kinases or other enzymes implicated in diseases such as cancer and neurodegenerative disorders.
In terms of synthesis, the preparation of (2R)-2-(tert-butoxycarbonylamino)-2-(3,3-difluorocyclobutyl)acetic acid involves a multi-step process that combines principles from organic synthesis and stereochemistry. The key steps include the formation of the chiral center through asymmetric induction and the introduction of the fluorinated cyclobutane ring via cyclization reactions. These steps require precise control over reaction conditions to ensure high enantiomeric excess and product purity.
The compound's stereochemistry is particularly noteworthy, as it plays a crucial role in determining its biological activity. The (R)-configuration at the 2-position ensures proper alignment of functional groups for interactions with target proteins. This aspect has been extensively studied using techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, providing detailed insights into its three-dimensional structure.
Looking ahead, ongoing research aims to explore the therapeutic potential of (2R)-2-(tert-butoxycarbonylamino)-2-(3,3-difluorocyclobutyl)acetic acid further. Collaborative efforts between academic institutions and pharmaceutical companies are focusing on optimizing its pharmacokinetic properties and evaluating its efficacy in preclinical models. These studies are expected to pave the way for its translation into clinical applications.
In conclusion, (2R)-2-(tert-butoxycarbonylamino)-2-(3,3-difluorocyclobutyl)acetic acid represents a cutting-edge molecule with immense potential in drug discovery and development. Its unique structure, combined with advancements in synthetic and computational chemistry, positions it as a promising candidate for addressing unmet medical needs. As research continues to unfold, this compound is likely to play an increasingly important role in advancing therapeutic interventions across various disease areas.
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